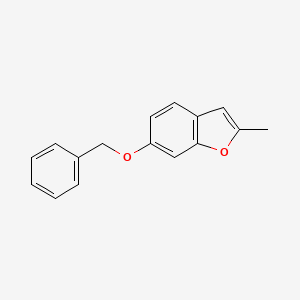
6-(Benzyloxy)-2-methylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-2-methylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The benzyloxy group at the 6-position and a methyl group at the 2-position of the benzofuran ring make this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-2-methylbenzofuran typically involves the following steps:
Cyclization: The cyclization of intermediates can be facilitated by using catalysts such as palladium in Suzuki-Miyaura coupling reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale benzylation and cyclization processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the benzyloxy group, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxybenzofuran derivatives.
Substitution: Various substituted benzofurans depending on the electrophile used.
Scientific Research Applications
6-(Benzyloxy)-2-methylbenzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and fluorescent probes
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-methylbenzofuran in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- 6-(Benzyloxy)-2-hydroxybenzofuran
- 6-(Benzyloxy)-2-chlorobenzofuran
- 6-(Benzyloxy)-2-nitrobenzofuran
Comparison: 6-(Benzyloxy)-2-methylbenzofuran is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
CAS No. |
94672-20-5 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-methyl-6-phenylmethoxy-1-benzofuran |
InChI |
InChI=1S/C16H14O2/c1-12-9-14-7-8-15(10-16(14)18-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
CPFXVVBPEDEIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















